molecular formula C9H12O B14371631 6-Methylidenebicyclo[3.2.1]octan-2-one CAS No. 89936-95-8

6-Methylidenebicyclo[3.2.1]octan-2-one

Cat. No.: B14371631
CAS No.: 89936-95-8
M. Wt: 136.19 g/mol
InChI Key: HGYCJKUYZZVNCF-UHFFFAOYSA-N
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Description

6-Methylidenebicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a methylene group attached to a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidenebicyclo[3.2.1]octan-2-one typically involves an intramolecular Diels-Alder reaction. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired bicyclic system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methylidenebicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride.

    Substitution: The methylene group allows for various substitution reactions, which can be catalyzed by different reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methylidenebicyclo[3.2.1]octan-2-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 6-Methylidenebicyclo[3.2.1]octan-2-one exerts its effects is primarily through its ability to participate in various chemical reactions. The methylene group and the bicyclic structure allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules.

Comparison with Similar Compounds

6-Methylidenebicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis.

Properties

CAS No.

89936-95-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

6-methylidenebicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C9H12O/c1-6-4-8-5-7(6)2-3-9(8)10/h7-8H,1-5H2

InChI Key

HGYCJKUYZZVNCF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CC1CCC2=O

Origin of Product

United States

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